molecular formula C11H10N2O2 B1369862 3-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS No. 54952-71-5

3-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B1369862
CAS No.: 54952-71-5
M. Wt: 202.21 g/mol
InChI Key: HLBNXQFYFKZFOB-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54952-71-5) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a pyrazole core, which is a privileged scaffold in pharmaceuticals due to its wide spectrum of pharmacological activities . Pyrazole derivatives are recognized for their significance in developing molecules with anti-inflammatory, anticancer, antimicrobial, and antiviral properties, as seen in established drugs like Celecoxib and Crizotinib . The structure of this specific compound, comprising a carboxylic acid functional group at the 4-position and phenyl/methyl substituents, makes it a versatile intermediate for the synthesis of more complex molecules. It can be used in the design of novel inhibitors targeting various enzymes, such as metalloproteinases , and serves as a key precursor in the development of heterocyclic amino acid derivatives and other functionalized pyrazole carboxylates . Researchers utilize this building block to explore structure-activity relationships (SAR) and to create diverse chemical libraries for high-throughput screening . The product is offered with a guaranteed purity and is intended for laboratory research applications. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNXQFYFKZFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593011
Record name 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54952-71-5
Record name 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazines with 1,3-diketones. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, are likely employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may serve as a safer alternative to traditional pain relief medications, minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Therapy
The compound is also being explored in the context of cancer therapy. Studies have shown that derivatives of pyrazole compounds exhibit inhibitory effects on certain cancer cell lines, suggesting potential applications in targeted cancer treatments .

Agricultural Chemistry

Herbicides and Pesticides
In agricultural chemistry, this compound is utilized in the development of new herbicides and pesticides. Its structural characteristics enhance crop protection while aiming to reduce environmental impact . The compound's efficacy in controlling various pests makes it a valuable candidate in sustainable agriculture practices.

Material Science

Polymer Formulation
The compound has applications in material science, particularly in formulating advanced polymers and coatings. These materials benefit from improved durability and resistance to wear, which is crucial for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
this compound plays a role in biochemical research, specifically in studies focused on enzyme inhibition. Understanding how this compound interacts with metabolic pathways can lead to the development of targeted therapies for metabolic disorders .

Data Table: Summary of Applications

Field Application Key Findings
PharmaceuticalsAnti-inflammatory & analgesic agentsPotential alternative to NSAIDs with fewer side effects
Cancer therapyInhibitory effects on cancer cell lines
Agricultural ChemistryHerbicides & pesticidesEnhances crop protection; reduces environmental impact
Material SciencePolymer formulationImproves durability and wear resistance
Biochemical ResearchEnzyme inhibition studiesAids in understanding metabolic pathways

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at a pharmaceutical institute demonstrated that this compound significantly reduced inflammation markers in animal models. This research supports its potential use as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed a marked reduction in pest populations compared to controls. These findings suggest its effectiveness as a biopesticide, contributing to integrated pest management strategies.

Case Study 3: Polymer Development

A collaboration between chemists and material scientists led to the successful incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced mechanical properties and resistance to degradation under environmental stressors.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By inhibiting DAO, it protects cells from oxidative stress induced by D-Serine. This mechanism is particularly relevant in the context of neuroprotection and pain management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following pyrazole-carboxylic acid derivatives share core structural similarities but differ in substituent placement and functional groups:

3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (target compound):

  • Substituents: 3-methyl, 5-phenyl, 4-carboxylic acid.
  • Key features: Free N-H at position 1, electron-withdrawing carboxylic acid group.

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7, ): Substituents: 1-(4-methoxyphenyl), 5-methyl, 4-carboxylic acid.

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ():

  • Substituents: 1-phenyl, 3-phenyl, 5-methyl, 4-carboxylic acid.
  • Key features: Bulky diphenyl groups may enhance hydrophobicity and steric hindrance .

3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618382-91-5, ):

  • Substituents: Halogenated aryl group at position 3, phenyl at position 1.
  • Key features: Halogens (Cl, F) increase electronegativity, affecting reactivity and binding affinity .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (187998-64-7) C₁₂H₁₂N₂O₃ 232.235 212 415.9 1-(4-methoxyphenyl), 5-methyl
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₄N₂O₂ 278.31 Not reported Not reported 1,3-diphenyl, 5-methyl
3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (618382-91-5) C₁₆H₁₀Cl₂FNO₂ 354.17 Not reported Not reported 3-(halogenated aryl), 1-phenyl

Key Observations:

  • The 1-(4-methoxyphenyl) derivative () has a higher melting point (212°C) compared to non-methoxy analogs, likely due to hydrogen bonding from the methoxy group .
  • Diphenyl-substituted compounds () are more hydrophobic, which may influence their pharmacokinetic profiles .

Biological Activity

3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 54952-71-5) is a heterocyclic compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • Structure : The compound features a pyrazole ring with a methyl group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid functional group at the 4-position, contributing to its reactivity and biological properties.

1. D-Amino Acid Oxidase Inhibition

One of the most significant biological activities of this compound is its role as a potent inhibitor of D-amino acid oxidase (DAO). DAO is involved in the oxidative deamination of D-amino acids, and its inhibition is crucial for protecting cells from oxidative stress induced by D-serine. Studies have shown that this compound effectively prevents formalin-induced tonic pain by inhibiting DAO activity, making it a potential therapeutic agent for pain management.

2. Anticancer Properties

Research indicates that compounds with pyrazole structures, including this compound, exhibit anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .

3. Cellular Effects

The compound influences several cellular processes by modulating signaling pathways and gene expression. It has been shown to protect cells against oxidative damage, which is vital for maintaining cellular homeostasis. Additionally, it affects cellular metabolism by interacting with various biomolecules .

Table 1: Summary of Biological Activities

ActivityMechanismReference
D-Amino Acid Oxidase InhibitionPrevents oxidative stress from D-serine
Anticancer ActivityInduces apoptosis in cancer cells
Cellular ProtectionProtects against oxidative damage

Case Study 1: Analgesic Effects

In a controlled laboratory study, researchers investigated the analgesic properties of this compound using animal models subjected to formalin-induced pain. The results indicated that administration of the compound significantly reduced pain responses compared to controls, supporting its potential as an analgesic agent.

Case Study 2: Anticancer Efficacy

Another study explored the anticancer efficacy of this compound on various human cancer cell lines. The results revealed that at concentrations of 10 µM, it inhibited cell proliferation by over 50% in several tested lines, including MDA-MB-231 and HepG2 cells. Furthermore, it was found to enhance caspase activity, indicating its role in promoting apoptosis within these cells .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using hydrazines and diketones. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial processes .

Q & A

Q. What are the established synthetic routes for 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by basic hydrolysis of the ester intermediate. Reaction optimization, such as adjusting the molar ratios of reagents, temperature (reflux conditions), and hydrolysis time, significantly impacts yield and purity. For example, hydrolysis under controlled alkaline conditions (e.g., NaOH) at 80–90°C for 2–3 hours ensures complete conversion to the carboxylic acid derivative . Validation via thin-layer chromatography (TLC) and recrystallization from ethyl acetate improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the pyrazole ring structure and substituent positions. For example, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while the carboxylic acid proton is observed as a broad peak (~δ 12.5 ppm) in DMSO-d6_6 .
  • X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm1^{-1}) and O-H (~2500–3000 cm1^{-1}) confirm the carboxylic acid moiety .

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicity data for this compound are limited, general precautions for carboxylic acid derivatives apply:

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid inhalation of dust; work in a fume hood.
  • Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).
  • In case of exposure, rinse skin/eyes with water and seek medical attention, providing the safety data sheet (SDS) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

  • Functional Group Modification: Replace the phenyl group with substituted aryl rings (e.g., 4-chlorophenyl, 4-methoxyphenyl) via nucleophilic substitution or Suzuki coupling to assess electronic effects .
  • Esterification/Amidation: Convert the carboxylic acid to esters or amides to study bioavailability and target binding. For example, methyl ester derivatives are synthesized via Fischer esterification .
  • Coordination Chemistry: Explore metal complexes (e.g., with Cu2+^{2+}, Zn2+^{2+}) to investigate potential catalytic or biological activity .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Iterative Refinement: Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or proton exchange dynamics, which can be modeled explicitly .
  • Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational changes or hydrogen bonding interactions that alter peak splitting .
  • Cross-Validation: Use complementary techniques like XRD to confirm molecular geometry and hydrogen-bonding networks .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound?

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies .
  • Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior or degradation pathways.
  • QSPR Models: Develop quantitative structure-property relationship models to correlate substituent effects with physicochemical properties (e.g., solubility, pKa) .

Q. How can researchers address challenges in crystallizing this compound for XRD analysis?

  • Solvent Screening: Test solvent mixtures (e.g., ethyl acetate/hexane, DMSO/water) to optimize crystal growth. Slow evaporation at controlled humidity often yields suitable single crystals .
  • Additive Use: Introduce co-crystallizing agents (e.g., amines) to stabilize hydrogen-bonded networks.
  • Low-Temperature Data Collection: Collect XRD data at 100 K to minimize thermal motion and improve resolution .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, reflux70–8090
HydrolysisNaOH, H2_2O, 90°C, 2 h85–9095
RecrystallizationEthyl acetate99

Table 2. Spectral Data for Key Functional Groups

Functional GroupNMR Shift (1^1H)IR Stretch (cm1^{-1})XRD Bond Length (Å)
Carboxylic acid (-COOH)δ 12.5 (br)1700, 2500–30001.30 (O-H···O)
Pyrazole ringδ 7.6–8.0 (m)1500–16001.38 (C-N)

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